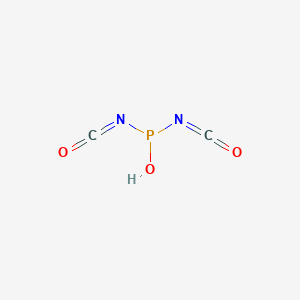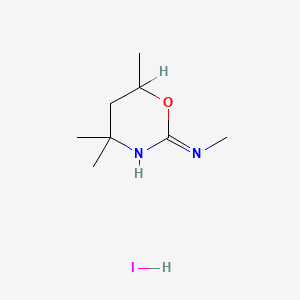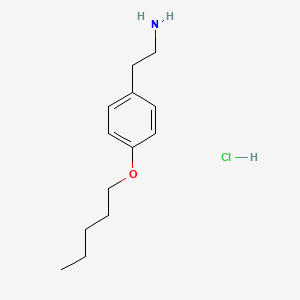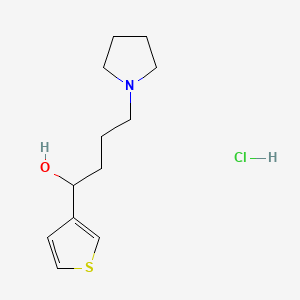
Phosphorodiisocyanatidous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiisocyanatidous acid is a unique compound that falls under the category of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its distinctive chemical structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]
In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.
Análisis De Reacciones Químicas
Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.
Reduction: Reduction reactions can convert it into this compound esters.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.
Comparación Con Compuestos Similares
Phosphorodiisocyanatidous acid can be compared with other organophosphorus compounds such as phosphoric acid, phosphorous acid, and phosphorothioic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to its ability to form stable complexes with a wide range of molecules. This property makes it particularly valuable in scientific research and industrial applications.
Similar compounds include:
- Phosphoric acid
- Phosphorous acid
- Phosphorothioic acid
Each of these compounds has its own unique properties and applications, but this compound stands out due to its versatility and reactivity.
Propiedades
Número CAS |
25758-46-7 |
|---|---|
Fórmula molecular |
C2HN2O3P |
Peso molecular |
132.01 g/mol |
Nombre IUPAC |
diisocyanatophosphinous acid |
InChI |
InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H |
Clave InChI |
JZRXPAWYWLTPQK-UHFFFAOYSA-N |
SMILES canónico |
C(=NP(N=C=O)O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)









